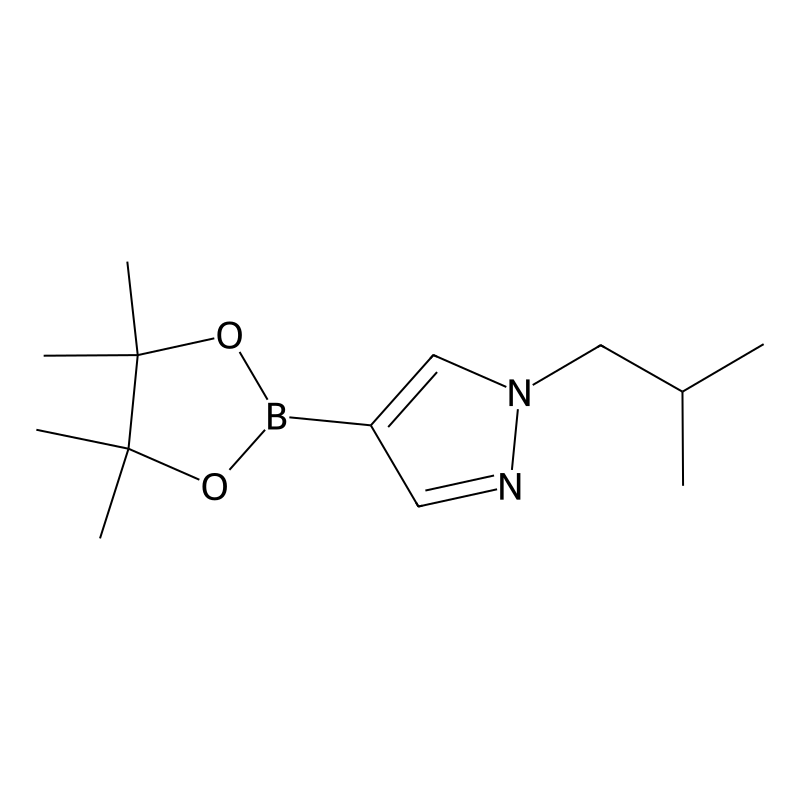

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as 1-isobutyl-4-(pinacolborane)pyrazole, is a valuable building block in organic synthesis due to the presence of the pyrazole ring and the pinacolborane group. The pyrazole ring is a five-membered heterocycle with aromatic character, making it stable and versatile in various reactions. The pinacolborane group acts as a protecting group for the boron atom, allowing for selective manipulation of other functional groups within the molecule.

Several studies have utilized 1-isobutyl-4-(pinacolborane)pyrazole for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials. For instance, a research article describes its application in the synthesis of novel pyrazole-based inhibitors for Bruton's tyrosine kinase (BTK), a potential target for cancer therapy [].

Medicinal Chemistry:

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-Isobutyl-4-(pinacolborane)pyrazole, containing both the pyrazole ring and the pinacolborane group, has been explored for its potential therapeutic applications.

Studies have investigated the compound's ability to inhibit specific enzymes or receptors involved in various diseases. One study reports the investigation of 1-isobutyl-4-(pinacolborane)pyrazole derivatives as potential inhibitors of carbonic anhydrases, enzymes crucial in regulating various physiological processes [].

Material Chemistry:

The unique properties of 1-isobutyl-4-(pinacolborane)pyrazole, including its thermal stability and potential for self-assembly, make it an interesting candidate for material science applications. Researchers have explored its use in the development of new functional materials with specific properties, such as organic light-emitting diodes (OLEDs) and sensors.

A research article describes the synthesis and characterization of coordination polymers containing 1-isobutyl-4-(pinacolborane)pyrazole as a ligand, demonstrating its potential application in luminescent materials [].

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with an isobutyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 250.15 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of both boron and nitrogen functionalities, which can facilitate various

- Nucleophilic Substitution: The boron atom in the dioxaborolane group can undergo nucleophilic attack, making it reactive towards nucleophiles.

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds.

- Hydrolysis: Under certain conditions, the dioxaborolane moiety may hydrolyze to release boric acid and other products.

These reactions underscore the versatility of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in synthetic organic chemistry .

The synthesis of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Isobutyl Group: This step often employs alkylation methods where isobutyl halides react with the pyrazole intermediate.

- Synthesis of the Dioxaborolane Moiety: This can be accomplished through reactions involving boron sources such as boronic acids or esters under controlled conditions.

These steps can vary based on specific laboratory protocols and desired yields .

The applications of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole span several fields:

- Medicinal Chemistry: Due to its potential biological activity, it may serve as a lead compound for drug development.

- Material Science: Its unique structure allows for applications in polymer chemistry and nanotechnology.

- Agricultural Chemistry: The compound could be explored for use in agrochemicals owing to its reactivity and potential bioactivity.

These applications highlight the compound's versatility in both research and industrial contexts .

Several compounds share structural similarities with 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1256359-15-5 | 0.99 |

| 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 | 0.96 |

| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 847818-70-6 | 0.96 |

| 1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1002309-48-9 | 0.95 |

| 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 827614-69-7 | 0.94 |

These compounds demonstrate variations in alkyl substituents while retaining the core dioxaborolane structure. The uniqueness of 1-Isobutyl lies in its specific isobutyl substituent which may influence its reactivity and biological properties differently compared to others listed above .

Pyrazole boronic acid derivatives emerged as critical intermediates in medicinal chemistry during the early 21st century, driven by advancements in cross-coupling reactions and drug design. The first boronic acid-based therapeutic, bortezomib (Velcade), was approved in 2003 for multiple myeloma treatment, highlighting the class’s potential. Subsequent developments focused on heterocyclic boronic esters, including pyrazole derivatives, to enhance stability and target specificity. The synthesis of 1-isobutylpyrazole-4-boronic acid pinacol ester represents a significant milestone, as it facilitated access to complex kinase inhibitors and bioactive molecules.

Nomenclature and Classification

The compound’s systematic name, 1-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reflects its structural components:

- Pyrazole core: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

- Isobutyl substituent: A branched alkyl group attached to the pyrazole’s nitrogen at position 1.

- Dioxaborolane moiety: A pinacol ester-protected boronic acid group at position 4.

It is classified as a boronic acid pinacol ester and a heterocyclic boronate, with CAS number 827614-66-4 and molecular formula C₁₃H₂₃BN₂O₂ (molecular weight: 250.14 g/mol).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₃BN₂O₂ |

| Molecular Weight | 250.14 g/mol |

| Boiling Point | 248–249°C |

| Density | 1.003 g/mL (at 25°C) |

Significance in Organic Chemistry and Synthetic Methodology

This compound serves as a versatile building block in organic synthesis, particularly in:

- Suzuki–Miyaura cross-coupling reactions: The dioxaborolane group enables palladium-catalyzed coupling with aryl/heteroaryl halides to form biaryl systems.

- Kinase inhibitor synthesis: Used to prepare 7-azaindole derivatives targeting PDK1 (a key enzyme in insulin signaling) and imidazo[1,2-a]pyrazine derivatives as phosphodiesterase 10A (PDE10A) inhibitors.

- Heterocyclic compound assembly: Facilitates the synthesis of benzo[b]furan derivatives through regioselective coupling.

The pinacol ester group enhances stability, allowing storage and handling under ambient conditions while maintaining reactivity in catalytic cycles.

Overview of Pyrazole-Based Boronic Acid Pinacol Esters

Pyrazole boronic esters are structurally diverse, with substituents influencing reactivity and applications:

| Derivative | Structure | Key Applications |

|---|---|---|

| 1-Isobutyl-4-boronic | Isobutyl + dioxaborolane at C4 | PDK1 inhibitors, PDE10A inhibitors |

| 1-Isopropyl-5-boronic | Isopropyl + dioxaborolane at C5 | Proteasome inhibitors, peptide synthesis |

| 1-Methyl-5-boronic | Methyl + dioxaborolane at C5 | Antiviral agents, kinase inhibitors |

These esters are stabilized by the pinacol group, which prevents premature hydrolysis, a common challenge with unprotected boronic acids.

Molecular Structure and Conformational Analysis

The molecular structure of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole ring system substituted at the nitrogen-1 position with an isobutyl group and at the carbon-4 position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety [1] [5]. The pyrazole core maintains its characteristic five-membered heterocyclic structure with two adjacent nitrogen atoms, exhibiting typical aromatic properties [6] [7].

The conformational analysis of this compound reveals several key structural features. The pyrazole ring adopts a planar geometry, consistent with its aromatic character, with typical carbon-nitrogen and nitrogen-nitrogen bond lengths of approximately 1.33 Å and 1.35 Å, respectively [6] [8]. The isobutyl substituent at the nitrogen-1 position introduces steric bulk that influences the overall molecular conformation [10].

The boronate ester portion features a six-membered dioxaborolan ring in a chair-like conformation, with the boron atom exhibiting trigonal planar geometry [11] [12]. The oxygen-boron-oxygen bond angle in the dioxaborolan ring is approximately 120°, reflecting the sp² hybridization of the boron center [11] [12]. The tetramethyl substitution pattern on the dioxaborolan ring provides both steric protection and electronic stabilization to the boronate ester functionality [13] [14].

| Structural Parameter | Value | Reference |

|---|---|---|

| Pyrazole C-N bond length | ~1.33 Å | [6] |

| Pyrazole N-N bond length | ~1.35 Å | [8] |

| O-B-O bond angle | ~120° | [11] |

| Molecular planarity | Pyrazole ring planar | [6] |

Physical Properties

Melting Point and Phase Behavior

The melting point and phase behavior of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are influenced by both the pyrazole core structure and the substituent groups [7] [6]. Pyrazole itself exhibits a melting point in the range of 69-70°C, attributed to intermolecular hydrogen bonding capabilities [7]. However, the presence of the isobutyl group and the bulky boronate ester substituent significantly modifies these thermal properties.

The isobutyl group, being a branched alkyl chain, tends to reduce intermolecular packing efficiency, potentially lowering the melting point compared to linear alkyl substituted analogs [15]. Related isobutyl-substituted pyrazole derivatives demonstrate boiling points in the range of 180-200°C, suggesting moderate volatility [16].

The tetramethyl-1,3,2-dioxaborolan-2-yl group contributes additional steric bulk and affects the compound's crystalline packing arrangement [13] [14]. The presence of the boronate ester functionality may also influence the thermal stability, as boronate esters are generally stable under ambient conditions but can undergo hydrolysis under certain conditions [12] [11].

Solubility Parameters

The solubility characteristics of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are determined by the interplay between its hydrophobic and hydrophilic components [14]. The isobutyl substituent imparts significant hydrophobic character, reducing water solubility [15]. Related isobutyl pyrazole derivatives exhibit solubility in organic solvents such as ethanol and dichloromethane but demonstrate poor water solubility .

The boronate ester moiety contributes to the compound's solubility profile through its polar oxygen atoms while maintaining overall organic solvent compatibility [14] [12]. The tetramethyl substitution pattern enhances solubility in non-polar to moderately polar organic solvents [13] [14]. Typical organic solvents expected to dissolve this compound include tetrahydrofuran, dichloromethane, ethyl acetate, and toluene, based on analogous boronate ester compounds [14] [17].

| Solvent Class | Expected Solubility | Basis |

|---|---|---|

| Water | Poor | Hydrophobic isobutyl group |

| Alcohols | Moderate | Polar boronate ester [14] |

| Chlorinated solvents | Good | Organic nature |

| Ethers | Good | Boronate ester compatibility [14] |

Spectroscopic Characteristics

The spectroscopic properties of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provide crucial structural identification parameters [18] [19]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for both the pyrazole and boronate ester components [19] [20].

In ¹H nuclear magnetic resonance spectroscopy, the pyrazole ring protons typically appear in the aromatic region between 7-8 parts per million [19] [21]. The isobutyl group protons exhibit characteristic multipicity patterns: the methyl groups appear as doublets around 1.0-1.2 parts per million, the methine proton as a septet around 2.0-2.5 parts per million, and the methylene protons connecting to the pyrazole nitrogen as a doublet around 4.0-4.5 parts per million [16].

The tetramethyl groups of the dioxaborolan ring produce a characteristic singlet around 1.25-1.30 parts per million in ¹H nuclear magnetic resonance spectra [22] [17]. This signal typically integrates for twelve protons and serves as a diagnostic peak for the boronate ester functionality [22] [17].

¹³C nuclear magnetic resonance spectroscopy provides additional structural confirmation [19] [23]. The pyrazole carbon atoms appear in the range of 105-150 parts per million, with the carbon-4 position being particularly sensitive to substitution effects [19] [23]. The boronate ester carbons show characteristic signals: the quaternary carbons of the dioxaborolan ring around 83-84 parts per million and the methyl carbons around 24-25 parts per million [22] [17].

| Spectroscopic Parameter | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-3,5 | 7.0-8.0 ppm | Singlet | 2H |

| Boronate ester methyls | 1.25-1.30 ppm | Singlet | 12H |

| Isobutyl methyls | 1.0-1.2 ppm | Doublet | 6H |

| Pyrazole C-4 | 105-110 ppm | - | ¹³C signal |

Electronic Structure and Bonding Properties

The electronic structure of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reflects the interaction between the electron-rich pyrazole ring and the electron-deficient boron center [11] [12]. The pyrazole ring system exhibits aromatic character with delocalized π-electrons across the five-membered heterocycle [7] [6].

The boron atom in the boronate ester adopts sp² hybridization with a vacant p-orbital, making it electrophilic and capable of Lewis acid behavior [11] [12]. This electronic deficiency at boron is partially compensated by back-donation from the oxygen lone pairs in the dioxaborolan ring, stabilizing the boronate ester structure [11] [12].

The isobutyl substituent acts primarily as an electron-donating group through inductive effects, increasing electron density on the pyrazole nitrogen and influencing the overall electronic distribution [10] [24]. This electronic modification can affect both the reactivity and spectroscopic properties of the compound [10] [25].

The molecular orbital analysis reveals that the highest occupied molecular orbital is typically localized on the pyrazole ring system, while the lowest unoccupied molecular orbital involves the boron center and its associated π-system [25] [26]. This electronic arrangement facilitates the compound's utility in cross-coupling reactions where the boronate ester serves as a nucleophilic partner [1] [3].

Tautomeric Forms and Structural Dynamics

Pyrazole derivatives exhibit characteristic tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms in the ring [27] [28]. However, the N-alkylation in 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole effectively locks the hydrogen substitution pattern, preventing annular tautomerism [27] [28].

In unsubstituted pyrazoles, rapid prototropic tautomerism occurs between the 1H and 2H forms, but the presence of the isobutyl group at the N-1 position eliminates this possibility [27] [28]. This substitution pattern results in a single, well-defined tautomeric form, simplifying both the structural analysis and synthetic applications [27] [28].

The boronate ester functionality itself does not participate in tautomeric equilibria under normal conditions [11] [12]. The tetramethyl-substituted dioxaborolan ring maintains a stable configuration with minimal conformational flexibility [13] [14]. However, the compound may exhibit restricted rotation around the bond connecting the pyrazole ring to the boronate ester group, creating potential conformational isomers [10] [29].

Environmental factors such as solvent polarity and temperature can influence the conformational preferences [27] [30]. In polar solvents, conformations that maximize dipole interactions may be favored, while non-polar environments may stabilize different rotational conformers [27] [30]. The overall structural dynamics are considerably less complex than those observed in unsubstituted pyrazole systems due to the fixed substitution pattern [27] [28].

| Tautomeric Feature | Status | Reason |

|---|---|---|

| Annular tautomerism | Absent | N-alkylation prevents H migration [27] |

| Rotational isomerism | Possible | C-B bond rotation [10] |

| Ring puckering | Minimal | Aromatic pyrazole planarity [6] |

| Boronate ester tautomerism | None | Stable ester configuration [11] |

Traditional approaches to synthesizing 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have relied primarily on multi-step sequences involving halogenated pyrazole intermediates. The most established pathway involves the preparation of 4-halopyrazole precursors followed by palladium-catalyzed borylation reactions [1] [2]. These methods typically proceed through initial halogenation of the pyrazole core at the 4-position using iodine and hydrogen peroxide, generating 4-iodopyrazole intermediates in yields ranging from 70-85% [3].

The subsequent borylation step employs bis(pinacolato)diboron as the borylating agent under palladium catalysis. Standard conditions utilize palladium acetate (2-5 mol%) with triphenylphosphine ligands in dioxane at temperatures between 80-120°C for 16-24 hours [4]. These traditional methods achieve yields of 75-90% for the borylation step, though they suffer from the inherent disadvantages of requiring multi-step sequences and handling of halogenated intermediates [2].

Alternative traditional approaches include transmetalation reactions using pyrazole organometallic intermediates. These methods involve the formation of pyrazole Grignard reagents or organolithium species, followed by reaction with trialkyl borates at temperatures ranging from -78°C to ambient conditions [5]. While these approaches can achieve high yields (80-95%), they require stringent anhydrous conditions and cryogenic temperatures, limiting their practical applicability [6].

Modern Synthetic Approaches

Palladium-Catalyzed Synthesis

Modern palladium-catalyzed borylation represents a significant advancement in the synthesis of pyrazole boronic esters. The most effective catalytic systems employ [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl2) as the catalyst precursor [2]. Under optimized conditions, 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol) reacts with bis(pinacolato)diboron (25.4 g, 0.1 mol) in the presence of Pd(dppf)Cl2 (0.74 g, 0.001 mol) and potassium acetate (19.6 g, 0.2 mol) in ethanol at reflux for 16 hours, yielding 1-Boc-4-pyrazoleboronic acid pinacol ester in 82.3% yield [2].

The mechanism involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [7]. The choice of base is critical, with weak alkali metal salts such as potassium carbonate, sodium bicarbonate, potassium acetate, sodium phosphate, and potassium hydrogen phosphate proving most effective [2].

Temperature optimization studies reveal that reactions conducted at 25-110°C provide optimal conversions, with lower temperatures requiring extended reaction times while higher temperatures may lead to catalyst decomposition [2]. The palladium catalyst loading can be reduced to 0.5-3 mol% for industrial applications while maintaining acceptable yields [2].

Synthesis from 1-Boc-4-halopyrazole Precursors

The use of N-Boc protected 4-halopyrazole precursors has emerged as a preferred strategy for controlled borylation reactions [2] [8]. The synthesis begins with the protection of pyrazole using di-tert-butyl dicarbonate, followed by halogenation and subsequent borylation. This approach offers several advantages including improved regioselectivity and simplified purification procedures [9].

The deprotection step involves thermal removal of the Boc group at 140-180°C until no gas evolution is observed, followed by cooling and treatment with petroleum ether to precipitate the final product [2]. This method eliminates the need for chromatographic purification and provides the target compound in high purity (>95%) [2].

Solvent selection plays a crucial role in these transformations. Ethanol, isopropanol, dioxane, methanol, toluene, and water have all been successfully employed, with ethanol demonstrating superior performance in terms of yield and environmental compatibility [2]. The concentration of reactants in solution (typically 0.5 mol/L) affects both reaction rate and selectivity [2].

Direct Borylation Strategies

Direct carbon-hydrogen borylation has emerged as an atom-economical alternative to traditional halogenation-borylation sequences [10] [11] [12]. Iridium-catalyzed systems using [Ir(μ-OMe)(cod)]2 with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligands enable direct functionalization of pyrazole carbon-hydrogen bonds [13]. These reactions typically proceed under mild conditions (25-80°C) and demonstrate excellent functional group tolerance [10].

The mechanism involves coordination of the iridium catalyst to the pyrazole substrate, followed by carbon-hydrogen bond activation through a sigma-bond metathesis pathway [13]. The resulting iridium-aryl intermediate undergoes reductive elimination with bis(pinacolato)diboron to generate the boronate ester product [10].

Regioselectivity in direct borylation is controlled by both steric and electronic factors. Electron-deficient pyrazoles generally exhibit higher reactivity, while steric hindrance directs borylation to less congested positions [13]. Temperature control is critical, with room temperature reactions favoring kinetic selectivity while elevated temperatures may lead to thermodynamic product distributions [11].

Optimization of Reaction Parameters

Catalyst Selection and Loading

Systematic studies of catalyst performance reveal significant variations in activity and selectivity among different palladium and iridium complexes [14]. For palladium-catalyzed borylation, Pd(dppf)Cl2 consistently outperforms other catalyst precursors, providing conversions of 82-90% at catalyst loadings of 1-3 mol% [2]. The superior performance is attributed to the chelating dppf ligand, which provides enhanced stability and prevents catalyst decomposition [4].

Iridium catalysts demonstrate different structure-activity relationships. The combination of [Ir(COD)OMe]2 with electron-rich phosphine ligands or N,N-chelating ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) provides superior activity compared to the standard dtbpy ligand system [13]. Catalyst loadings of 2-4 mol% are typically required for complete conversion within practical timeframes [14].

The order of addition significantly impacts catalyst performance, particularly for iridium systems [14]. Adding the boron reagent before the ligand (Condition A) generally provides higher conversions compared to pre-mixing the catalyst and ligand (Condition B) [14]. This effect is most pronounced at room temperature and diminishes at elevated temperatures [14].

Solvent Effects and Reaction Media

Comprehensive solvent screening reveals dramatic effects on both reaction rate and selectivity [14]. Traditional non-polar solvents such as hexane provide excellent performance for preformed catalyst complexes but are less suitable for in situ catalyst generation [14]. Tetrahydrofuran and N-methylpyrrolidinone demonstrate superior performance at elevated temperatures, with conversions exceeding 85-95% at 80°C [14].

The choice of solvent significantly affects catalyst stability and substrate solubility. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide enhance substrate solubility but may coordinate to metal centers and inhibit catalysis [15]. Protic solvents such as ethanol can participate in hydrogen bonding interactions that influence regioselectivity in carbon-hydrogen borylation reactions [11].

Green solvent alternatives including ethanol, isopropanol, and water have been successfully employed in optimized protocols [16] [15]. Ethanol demonstrates particular promise, providing excellent yields while meeting environmental sustainability requirements [2]. The addition of ionic liquid additives can further enhance reaction rates and selectivity in these green solvent systems [15].

Temperature and Reaction Time Optimization

Temperature effects on borylation reactions are complex and depend on both the catalyst system and substrate electronic properties [14]. Room temperature reactions (20-25°C) are viable for electron-deficient substrates but require extended reaction times (16-48 hours) [4]. Elevated temperatures (80-120°C) dramatically improve reaction rates, reducing reaction times to 2-16 hours while maintaining high yields [14].

The relationship between temperature and selectivity varies among different catalyst systems [13]. Iridium-catalyzed carbon-hydrogen borylation reactions generally exhibit minimal temperature dependence for regioselectivity, while palladium-catalyzed cross-coupling reactions may show temperature-dependent competing pathways [11]. Optimal temperatures typically range from 50-90°C for most systems, balancing reaction rate with catalyst stability [14].

Reaction time optimization reveals that most borylation reactions reach completion within 8-24 hours under optimal conditions [2]. Longer reaction times do not significantly improve yields but may lead to catalyst decomposition or product degradation [14]. Continuous monitoring techniques, including in-line infrared spectroscopy, enable real-time optimization of reaction parameters [17].

Scale-up Considerations and Industrial Synthesis

Industrial implementation of pyrazole boronic ester synthesis requires careful consideration of economic, safety, and environmental factors [18]. Catalyst cost becomes a primary concern at large scale, necessitating optimization of catalyst loading and recovery strategies [18]. Catalyst loadings can typically be reduced from 2-5 mol% at laboratory scale to 0.5-2 mol% at industrial scale while maintaining acceptable yields [2].

Heat transfer efficiency becomes critical during scale-up operations [14]. Laboratory reactions conducted in small vessels with efficient stirring may not translate directly to large-scale reactors with different heat transfer characteristics [18]. Temperature gradients within large reactors can lead to reduced selectivity and catalyst deactivation [14].

Solvent selection for industrial processes must balance performance with cost, safety, and environmental considerations [18]. Ethanol emerges as the preferred solvent for large-scale operations, offering excellent performance, low toxicity, and renewable sourcing [2]. Solvent recovery and recycling systems are essential for economic viability, typically achieving 90-95% solvent recovery rates [18].

Product isolation and purification strategies require modification for industrial implementation [18]. Column chromatography, commonly used at laboratory scale, is replaced by crystallization, precipitation, or distillation techniques [2]. The development of telescoped processes that eliminate intermediate isolation steps significantly improves process economics [17].

Green Chemistry Approaches to Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating borylation reactions while reducing energy consumption [19]. Microwave heating provides uniform heating throughout the reaction mixture, reducing reaction times by 70-90% compared to conventional heating [19]. The selective heating of polar molecules under microwave irradiation can enhance reaction rates while maintaining selectivity [20].

Continuous flow synthesis represents a paradigm shift toward more sustainable chemical manufacturing [21] [17]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [21]. The continuous nature of flow processes allows for immediate heat and mass transfer, reducing energy requirements and improving safety through reduced inventory of hazardous materials [17].

Solvent-free conditions have been developed for certain borylation reactions, eliminating the environmental impact and cost associated with organic solvents [16]. These approaches typically employ solid-supported catalysts or ionic liquid reaction media [16]. While not universally applicable, solvent-free methods achieve waste reduction of 70-90% where feasible [16].

Photochemical activation using visible light photocatalysis enables borylation reactions under mild conditions with reduced energy input [22] [23]. These methods typically employ organic photocatalysts in combination with boron reagents, achieving excellent yields with catalyst loadings as low as 0.1 mol% [24]. The use of light-emitting diode technology further reduces energy consumption while providing precise wavelength control [22].

GHS Hazard Statements

H226 (97.5%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant